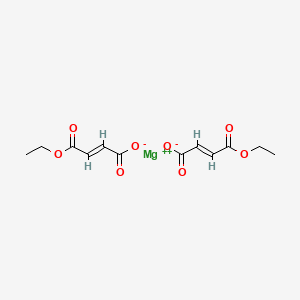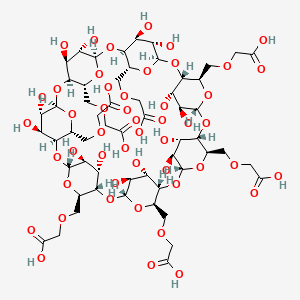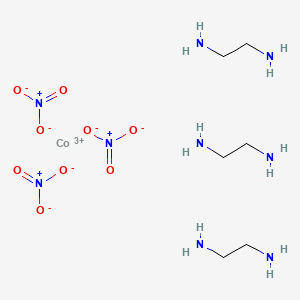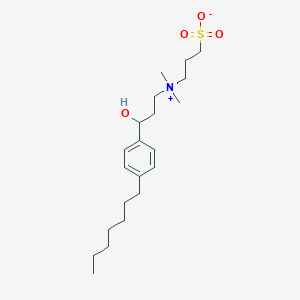
(2S)-2-hydroxy(113C)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-hydroxy(113C)propanoic acid, also known as (2S)-2-hydroxypropanoic acid, is a chiral molecule with significant importance in various scientific fields. This compound is a stable isotope-labeled form of lactic acid, where the carbon-1 position is labeled with carbon-13. Lactic acid is a naturally occurring organic acid found in many biological systems and is involved in various metabolic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy(113C)propanoic acid typically involves the use of isotopically labeled precursors. One common method is the fermentation of glucose using lactic acid bacteria, where the glucose is labeled with carbon-13 at the desired position. The fermentation process is carried out under anaerobic conditions, and the resulting lactic acid is then purified to obtain the labeled compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors for fermentation, where isotopically labeled glucose is converted to lactic acid by lactic acid bacteria. The product is then extracted and purified using techniques such as distillation and crystallization to achieve the desired purity and isotopic labeling.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-hydroxy(113C)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form pyruvic acid.
Reduction: The carboxyl group can be reduced to form propanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Pyruvic acid
Reduction: Propanol
Substitution: Various substituted lactic acid derivatives
Aplicaciones Científicas De Investigación
(2S)-2-hydroxy(113C)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of lactic acid metabolism.
Biology: Employed in studies of cellular respiration and fermentation processes.
Medicine: Utilized in research on metabolic disorders and as a diagnostic tool in medical imaging techniques such as magnetic resonance spectroscopy (MRS).
Industry: Applied in the production of biodegradable plastics and as a precursor for various chemical syntheses.
Mecanismo De Acción
The mechanism of action of (2S)-2-hydroxy(113C)propanoic acid involves its participation in metabolic pathways. In biological systems, it is converted to pyruvate by the enzyme lactate dehydrogenase. Pyruvate then enters the citric acid cycle, where it is further metabolized to produce energy. The labeled carbon-13 allows researchers to track the metabolic fate of the compound and study the dynamics of metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-hydroxypropanoic acid: The enantiomer of (2S)-2-hydroxypropanoic acid, differing in the spatial arrangement of the hydroxyl group.
Pyruvic acid: The oxidized form of lactic acid, involved in similar metabolic pathways.
Propanoic acid: A structurally similar compound with different chemical properties and applications.
Uniqueness
The uniqueness of (2S)-2-hydroxy(113C)propanoic acid lies in its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This feature makes it a valuable tool in research areas where understanding the detailed mechanisms of metabolic processes is crucial.
Propiedades
Número CAS |
727379-97-7 |
|---|---|
Fórmula molecular |
C3H6O3 |
Peso molecular |
91.07 g/mol |
Nombre IUPAC |
(2S)-2-hydroxy(113C)propanoic acid |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1/i3+1 |
Clave InChI |
JVTAAEKCZFNVCJ-NSQKCYGPSA-N |
SMILES isomérico |
C[C@@H]([13C](=O)O)O |
SMILES canónico |
CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



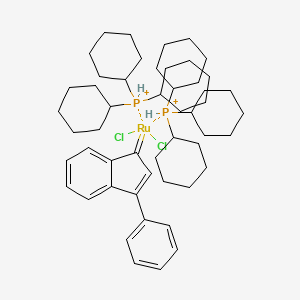
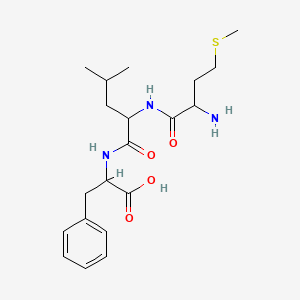
![4-methylbenzenesulfonic acid;trimethyl-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]azanium](/img/structure/B12059199.png)
(triphenylphosphine)ruthenium(II)](/img/structure/B12059203.png)
